N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including phenylisoxazole, tetrahydrothiazolo[5,4-c]pyridine, and furan. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography and NMR spectroscopy are typically used to determine the structure of similar compounds.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be affected by the presence of the heterocyclic rings .Scientific Research Applications
Synthesis and Chemical Properties
The compound is related to a class of compounds that show valuable biological activities, including isothiazolopyridines, pyridothiazines, and pyridothiazepines. These are synthesized using both conventional chemical methods and modern microwave techniques, offering potential for high yields and shorter reaction times. Such compounds are significant for their potential biological applications and are prepared from related chemical structures through various synthetic pathways (Youssef, Azab, & Youssef, 2012).
Biological Activity and Antiprotozoal Agents
Compounds closely related to the query chemical structure have been synthesized and tested for antiprotozoal activity. A specific compound synthesized showed strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as an antiprotozoal agent. This highlights the research interest in such compounds for developing treatments against protozoal infections (Ismail et al., 2004).
Antiproliferative Activities
Related chemical structures have shown significant antiproliferative activities in in vitro studies conducted at the National Cancer Institute (NCI), USA. One compound, in particular, demonstrated the ability to arrest the G2/M phase and induce apoptosis in a time-dependent manner, suggesting its potential use in cancer research and therapy (Sarhan et al., 2010).
Novel Synthesis Pathways
The microwave-assisted synthesis of related compounds has been reported, which enhances reaction rates and yields compared to conventional methods. This approach to synthesizing compounds with similar structural features indicates the evolving methodologies in chemical synthesis, aiming at more efficient and eco-friendly processes (Sodha et al., 2003).
Mechanism of Action
Isoxazoles
Isoxazoles are a type of five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The biological activity of isoxazoles can vary widely depending on their substitution pattern .
Thiazolopyridines
Thiazolopyridines are another class of heterocyclic compounds. The thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(5-phenyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c26-19(16-7-4-10-28-16)23-21-22-14-8-9-25(12-18(14)30-21)20(27)15-11-17(29-24-15)13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZAJOKLMCPLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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